Ethyl 5-benzyl-1-methyl-6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 5-benzyl-1-methyl-6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a phenyl group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-benzyl-1-methyl-6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with benzaldehyde and aniline in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the desired dihydropyridine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-benzyl-1-methyl-6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its tetrahydropyridine analogs.
Substitution: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine analogs.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 5-benzyl-1-methyl-6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-benzyl-1-methyl-6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 5-benzyl-1-methyl-6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with similar applications.
Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.
Properties
CAS No. |
5249-75-2 |
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Molecular Formula |
C22H21NO3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
ethyl 5-benzyl-1-methyl-6-oxo-2-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C22H21NO3/c1-3-26-22(25)19-15-18(14-16-10-6-4-7-11-16)21(24)23(2)20(19)17-12-8-5-9-13-17/h4-13,15H,3,14H2,1-2H3 |
InChI Key |
UAIKPTSOUHFWDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C(=C1)CC2=CC=CC=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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